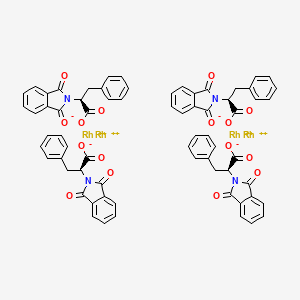
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) is a complex rhodium compound with a unique molecular structure. This compound is known for its high purity and significant molecular weight of 1588.7479 g/mol . It is widely used in advanced research and synthesis endeavors due to its exceptional properties .
Preparation Methods
The synthesis of Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) involves complex chemical reactions. One common method includes the reaction of rhodium salts with specific ligands under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at a specific temperature and pressure to ensure the formation of the desired compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield rhodium oxides, while reduction reactions can produce rhodium metal or lower oxidation state rhodium compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation . In biology and medicine, rhodium complexes have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cancer cell growth . Additionally, rhodium compounds are used in the development of new materials and in industrial processes such as the production of acetic acid .
Mechanism of Action
The mechanism of action of Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription, leading to cell death . It also interacts with proteins and enzymes, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) is unique due to its specific molecular structure and properties. Similar compounds include other rhodium complexes such as rhodium formate and rhodium acetate, which also exhibit catalytic and biological activities . Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) stands out due to its higher stability and specific reactivity in certain chemical reactions .
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C17H13NO4.4Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;;;/h4*1-9,14H,10H2,(H,21,22);;;;/q;;;;4*+2/p-4/t4*14-;;;;/m0000..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWHSHRXMFEIJ-OUTHACMSSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H48N4O16Rh4+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
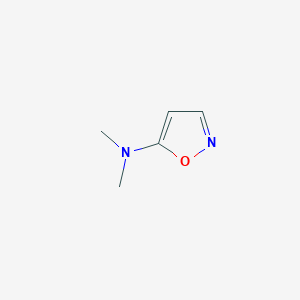
![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)

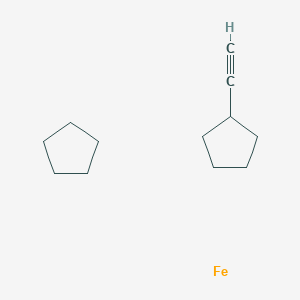
![1-{3-[(1E)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropyl}-2-(2-methyl-3-biphenylyl)ethanone](/img/structure/B8074840.png)
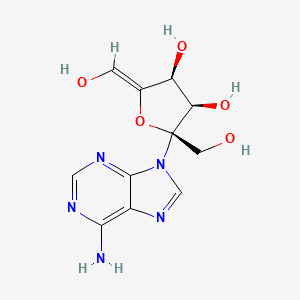
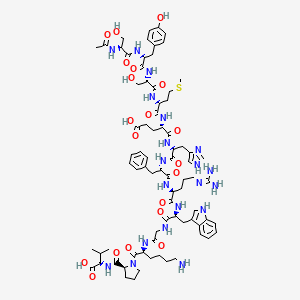
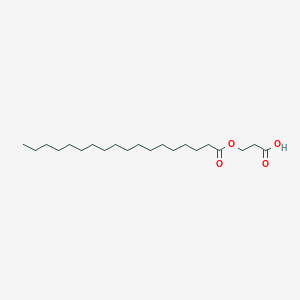
![acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate](/img/structure/B8074862.png)
![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)
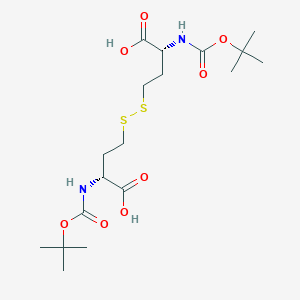
![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
![Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B8074880.png)
![RuCl2[(R)DMBINAP][(R,R)DPEN]](/img/structure/B8074906.png)
